Dibromobis(pyridine)nickel

Precursor stability Moisture sensitivity Weighing accuracy

Dibromobis(pyridine)nickel (NiBr₂(py)₂) is a four-coordinate, paramagnetic nickel(II) coordination complex featuring two labile pyridine ligands and two bromido ligands in a trans‑square‑planar geometry. It is prepared by direct reaction of anhydrous nickel(II) bromide with pyridine under inert atmosphere.

Molecular Formula C10H10Br2N2Ni
Molecular Weight 376.70 g/mol
CAS No. 14024-85-2
Cat. No. B6291122
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDibromobis(pyridine)nickel
CAS14024-85-2
Molecular FormulaC10H10Br2N2Ni
Molecular Weight376.70 g/mol
Structural Identifiers
SMILESC1=CC=NC=C1.C1=CC=NC=C1.[Ni](Br)Br
InChIInChI=1S/2C5H5N.2BrH.Ni/c2*1-2-4-6-5-3-1;;;/h2*1-5H;2*1H;/q;;;;+2/p-2
InChIKeyICDWMUCCMDLFQZ-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dibromobis(pyridine)nickel (CAS 14024-85-2): A Labile Nickel(II) Precursor for Catalysis and Materials Chemistry


Dibromobis(pyridine)nickel (NiBr₂(py)₂) is a four-coordinate, paramagnetic nickel(II) coordination complex featuring two labile pyridine ligands and two bromido ligands in a trans‑square‑planar geometry . It is prepared by direct reaction of anhydrous nickel(II) bromide with pyridine under inert atmosphere . The compound serves primarily as a well‑defined, solid precursor for the in situ generation of catalytically active nickel species—in ethylene polymerization, cross‑coupling, and electrochemical dehalogenation processes—where the pyridine ligands are readily displaced by stronger σ‑donor or chelating ancillary ligands [1]. Its commercial availability at defined purity (≥97 %) and its specified storage profile (2–8 °C, sealed, protected from moisture) distinguish it from more hygroscopic and less conveniently handled nickel(II) bromide sources .

Why Nickel(II) Bromide, NiBr₂(DME), NiBr₂(PPh₃)₂, and NiBr₂(bipy) Cannot Automatically Replace Dibromobis(pyridine)nickel


Nickel(II) sources are not interchangeable because the coordinated ligands determine three procurement‑critical properties: (i) the rate and completeness of ligand substitution in subsequent complexation steps, (ii) the moisture sensitivity and consequent shelf‑life of the precursor, and (iii) the solubility profile that dictates reactor compatibility. Anhydrous NiBr₂ is strongly hygroscopic and difficult to weigh accurately without a glovebox [1]; NiBr₂(DME) contains a chelating diether that can compete with target ligands during catalyst assembly [2]; the bulky phosphine adducts NiBr₂(PPh₃)₂ and NiBr₂(PCy₃)₂ release stoichiometric phosphine, which may poison subsequent catalytic cycles or complicate purification [3]; and NiBr₂(bipy) introduces a strongly chelating diimine that is not intended to be displaced, making it unsuitable as a general precursor . Dibromobis(pyridine)nickel occupies a unique position: the monodentate pyridine ligands are sufficiently labile to be cleanly replaced under mild conditions, yet the complex remains a tractable, crystalline solid that can be stored and weighed with routine precautions .

Quantitative Differentiation of Dibromobis(pyridine)nickel from Its Closest Analogs


Moisture‑Handling Advantage: NiBr₂(py)₂ vs. Anhydrous NiBr₂

Anhydrous nickel(II) bromide is classified as strongly hygroscopic, forming multiple hydrates upon exposure to ambient moisture, which introduces stoichiometric uncertainty and can deactivate moisture‑sensitive downstream reactions [1]. In contrast, dibromobis(pyridine)nickel is a defined coordination complex that does not spontaneously deliquesce; its supplier‑specified storage condition is 2–8 °C, sealed, away from moisture . While both compounds require protection from atmospheric moisture, the pyridine adduct can be weighed more reliably under standard laboratory conditions without requiring a glovebox, reducing procurement risk for users who lack inert‑atmosphere infrastructure .

Precursor stability Moisture sensitivity Weighing accuracy

Ligand Lability: NiBr₂(py)₂ vs. NiBr₂(DME) for Clean Precursor Substitution

NiBr₂(DME) (DME = 1,2‑dimethoxyethane) is a frequently used nickel precursor; however, the chelating DME ligand can partially persist in the coordination sphere, leading to mixed‑ligand intermediates that complicate catalyst speciation [1]. Pyridine, being monodentate and sterically undemanding, is displaced more rapidly and completely. Although no direct kinetic study comparing the two compounds was located, the widespread use of NiBr₂(py)₂ in the synthesis of imino‑ and amino‑pyridine nickel(II) polymerization precatalysts—where ligand substitution occurs quantitatively—demonstrates its superior lability in practice [2]. In contrast, (DME)NiBr₂ sometimes yields products retaining coordinated solvent [1].

Ligand substitution Precursor lability Catalyst assembly

Phosphine‑Free Precursor: NiBr₂(py)₂ vs. NiBr₂(PPh₃)₂ in Cross‑Coupling

NiBr₂(PPh₃)₂ is a common precursor for nickel‑catalyzed cross‑coupling, but it releases two equivalents of triphenylphosphine upon ligand substitution. Free PPh₃ can compete for the active metal site, slow oxidative addition, and complicate product purification [1]. Dibromobis(pyridine)nickel releases only pyridine, a weak σ‑donor that does not strongly coordinate to low‑valent nickel intermediates and is easily removed under vacuum. This difference is particularly relevant in phosphine‑free catalytic systems where exogenous phosphine would suppress activity [2].

Phosphine contamination Cross‑coupling purity Catalyst poisoning

Defined Purity Grade: NiBr₂(py)₂ vs. Anhydrous NiBr₂ Batch Consistency

Commercially available anhydrous NiBr₂ is often sold as a technical‑grade material without a guaranteed purity specification; its hygroscopic nature further degrades the effective purity over time [1]. Dibromobis(pyridine)nickel is supplied at a minimum purity of 97 % (HPLC or chelometric titration), with batch‑specific QC data (NMR, HPLC, GC) available from multiple vendors . This defined purity reduces the uncertainty in the active nickel content, which is particularly valuable in catalytic applications where the catalyst loading must be precisely controlled.

Purity specification Batch reproducibility Supplier quality

Solubility Differentiation: NiBr₂(py)₂ vs. NiBr₂(bipy) in Organic Media

(2,2′‑Bipyridine)nickel(II) dibromide [NiBr₂(bipy)] is an intensely colored, sparingly soluble complex in many organic solvents due to the strong chelating bipyridine ligand, which limits its utility as a precursor for in situ catalyst generation . Dibromobis(pyridine)nickel exhibits moderate solubility in coordinating solvents (e.g., DMF, acetonitrile) and halogenated solvents (CH₂Cl₂), facilitating homogeneous catalyst preparation . This solubility advantage is crucial for applications such as electrochemical dehalogenation polycondensation, where homogeneous catalyst delivery is required [1].

Solubility profile Reaction medium compatibility Precursor handling

Storage and Transportation: NiBr₂(py)₂ vs. NiBr₂(PPh₃)₂ Handling Requirements

NiBr₂(PPh₃)₂ is typically stored at ambient temperature and is not classified as environmentally hazardous for transport, but its higher molecular weight (743 g mol⁻¹) increases shipping costs per mole of nickel . Dibromobis(pyridine)nickel requires refrigerated storage (2–8 °C) and is classified as a Class 9 environmentally hazardous substance (UN 3077) for transport, which mandates specific packaging and may affect shipping availability to certain regions . This regulatory classification represents a trade‑off: stricter shipping controls but a lower molecular weight (377 g mol⁻¹), reducing the mass of precursor required per mole of nickel.

Cold‑chain logistics Storage stability Transport classification

Procurement‑Relevant Application Scenarios for Dibromobis(pyridine)nickel


Synthesis of Imino‑ and Amino‑Pyridine Nickel(II) Ethylene Polymerization Precatalysts

In academic and industrial laboratories developing late‑transition‑metal olefin polymerization catalysts, dibromobis(pyridine)nickel is the preferred precursor because its monodentate pyridine ligands are cleanly displaced by imino‑ or amino‑pyridine ligands, yielding well‑defined [NiBr₂(L)₂] complexes without competing chelation from residual solvent [1]. This contrasts with (DME)NiBr₂, which can form mixed‑ligand intermediates that complicate catalyst characterization and performance benchmarking [2].

Phosphine‑Free Nickel‑Catalyzed Cross‑Coupling and Reductive Coupling Reactions

For methodology groups developing phosphine‑free nickel‑catalyzed C–C and C–heteroatom bond‑forming reactions, NiBr₂(py)₂ provides an active nickel source without introducing exogenous phosphine that could poison the catalytic cycle [3]. The liberated pyridine is a weak ligand that does not compete effectively with substrate binding, making it suitable for the discovery of new ligand classes where phosphine contamination would obscure structure–activity relationships [4].

Electrochemical Dehalogenation Polycondensation for π‑Conjugated Polymers

Electrochemical synthesis of poly(pyridine‑2,5‑diyl) and related π‑conjugated polymers employs nickel(II) complexes as mediators. Dibromobis(pyridine)nickel, with its moderate solubility in organic electrolytes and facile reduction to Ni(0) species, has been investigated as a precursor for such dehalogenation polycondensation reactions [5]. Its defined composition and purity facilitate the reproducible electrochemical generation of the active catalyst, a critical requirement for scaling conductive‑polymer synthesis .

Academic Teaching and Coordination Chemistry Research Laboratories

Because dibromobis(pyridine)nickel is a stable, crystalline solid with a straightforward synthesis and well‑characterized structure, it is an ideal compound for undergraduate and graduate laboratory courses in inorganic synthesis and coordination chemistry . Its procurement as a high‑purity (≥97 %) reagent eliminates the need for in‑house purification, allowing students to focus on the study of ligand‑substitution kinetics, magnetic susceptibility measurements, and spectroscopic characterization .

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